molecular formula C17H24N2O3 B14013675 (R)-1-Boc-4-benzylpiperazine-2-carbaldehyde

(R)-1-Boc-4-benzylpiperazine-2-carbaldehyde

Cat. No.: B14013675
M. Wt: 304.4 g/mol
InChI Key: BHZMIMWLXCEQDL-UHFFFAOYSA-N
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Description

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the piperazine ring and a Boc (tert-butoxycarbonyl) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde typically involves multiple steps. One common method starts with the protection of the piperazine nitrogen using the Boc group. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the oxidation of the piperazine ring to introduce the aldehyde functionality. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to a primary alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of neurology and psychiatry.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Boc-4-benzylpiperazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and the benzyl moiety can influence its binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-4-phenylpiperazine-2-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.

    (S)-1-Boc-4-methylpiperazine-2-carbaldehyde: Contains a methyl group instead of a benzyl group.

    (S)-1-Boc-4-ethylpiperazine-2-carbaldehyde: Features an ethyl group in place of the benzyl group.

Uniqueness

(S)-1-Boc-4-benzylpiperazine-2-carbaldehyde is unique due to the presence of the benzyl group, which can enhance its lipophilicity and influence its interaction with biological targets. The Boc protecting group also provides stability and facilitates its use in various synthetic applications.

Properties

IUPAC Name

tert-butyl 4-benzyl-2-formylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZMIMWLXCEQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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